molecular formula C10H10F3N5 B2877853 N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-24-6

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B2877853
CAS No.: 338417-24-6
M. Wt: 257.22
InChI Key: KEABEJLQNGDXRY-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine: is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring substituted with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Dimethylamine Group: This can be achieved through nucleophilic substitution reactions where dimethylamine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group or the dimethylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with specific binding sites, modulating biological pathways and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
  • N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-amine derivatives

Uniqueness

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the tetrazole ring provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5/c1-17(2)9-14-15-16-18(9)8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEABEJLQNGDXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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